Bayogenin 3-O-beta-D-glucopyranoside
Overview
Description
Mechanism of Action
Target of Action
Bayogenin 3-O-beta-D-glucopyranoside is a triterpenoid saponin isolated from Polygala japonica . It primarily targets inflammatory pathways . The compound’s role is to exert anti-inflammatory activities .
Mode of Action
It is known to possess anti-inflammatory activities . This suggests that it may interact with targets in the inflammatory pathways to reduce inflammation.
Biochemical Pathways
Given its anti-inflammatory activities , it can be inferred that it likely affects pathways related to inflammation. The downstream effects would be a reduction in inflammation.
Result of Action
The primary result of this compound’s action is the reduction of inflammation . This is achieved through its interaction with targets in the inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bayogenin 3-O-beta-D-glucopyranoside is typically isolated from natural sources such as Polygala japonica . The isolation process involves extraction and purification techniques, including solvent extraction, chromatography, and crystallization
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to break down the glycosidic bond, yielding bayogenin and glucose.
Major Products Formed
Hydrolysis: Bayogenin and glucose.
Oxidation: Oxidized derivatives of bayogenin.
Glycosylation: Various glycosylated derivatives depending on the sugar moieties used.
Scientific Research Applications
Bayogenin 3-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Studied for its anti-inflammatory, anti-cancer, and immunomodulatory properties.
Comparison with Similar Compounds
Similar Compounds
Oleanolic acid: Another triterpenoid with similar anti-inflammatory properties.
Hecogenin: A triterpenoid saponin with anti-inflammatory and anti-cancer activities.
Madecassic acid: Known for its wound healing and anti-inflammatory properties.
Uniqueness
Bayogenin 3-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct bioactivity profile . Unlike other triterpenoids, it has a unique combination of sugar moieties attached to the aglycone part of the molecule, enhancing its solubility and bioavailability .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUJKJNUAOXJGL-WQMXAPTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bayogenin 3-O-beta-D-glucopyranoside and where was it found?
A: this compound is an oleanane-type saponin. It was identified as one of the known compounds isolated from the aerial part of Polygala japonica Houtt. alongside other saponins, including the newly discovered polygalasaponins I-X. []
Q2: What does the research paper tell us about the structure of this compound?
A: While the paper confirms the isolation of this compound, it primarily focuses on elucidating the structures of the newly discovered polygalasaponins I-X. The paper doesn't provide detailed spectroscopic data or molecular weight information specifically for this compound. []
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